molecular formula C32H30N2O2 B3932074 1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone

1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone

Cat. No.: B3932074
M. Wt: 474.6 g/mol
InChI Key: LEUCRHXCHYJIEX-UHFFFAOYSA-N
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Description

1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone typically involves multiple steps. One common method includes the reaction of 1-(diphenylmethyl)piperazine with a suitable acylating agent under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with diphenylmethyl and phenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c35-30(24-25-12-4-1-5-13-25)28-18-10-11-19-29(28)32(36)34-22-20-33(21-23-34)31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-19,31H,20-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUCRHXCHYJIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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